molecular formula C19H20Cl2N4O5 B10831871 PRMT5-IN-1 (hydrochloride)

PRMT5-IN-1 (hydrochloride)

Cat. No.: B10831871
M. Wt: 455.3 g/mol
InChI Key: OREUSXWUJCVJDC-DEPNVVRZSA-N
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Description

Classification and Catalytic Specificity of Protein Arginine Methyltransferases (PRMTs)

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.orgfrontiersin.org This post-translational modification, known as arginine methylation, plays a critical role in regulating protein function and cellular signaling. frontiersin.org

There are three main types of arginine methylation catalyzed by PRMTs in mammals, which are classified based on the methylation state they produce. frontiersin.orgfrontiersin.org

Type I PRMTs: This is the largest group and includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. frontiersin.orgresearchgate.net They catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA), where two methyl groups are added to the same terminal nitrogen atom of the guanidino group. frontiersin.orgresearchgate.netthermofisher.com

Type II PRMTs: This group includes PRMT5 and PRMT9. frontiersin.orgthermofisher.com They also produce monomethylarginine (MMA) but then catalyze the formation of symmetric dimethylarginine (sDMA), where one methyl group is added to each of the two terminal nitrogen atoms of the guanidino group. frontiersin.orgresearchgate.netthermofisher.com

Type III PRMTs: Currently, PRMT7 is the only known member of this class. frontiersin.orgresearchgate.net It exclusively catalyzes the formation of monomethylarginine (MMA). frontiersin.orgresearchgate.netthermofisher.com

PRMT TypeEnzymesMethylation Product(s)
Type I PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, PRMT8Monomethylarginine (MMA), Asymmetric Dimethylarginine (aDMA)
Type II PRMT5, PRMT9Monomethylarginine (MMA), Symmetric Dimethylarginine (sDMA)
Type III PRMT7Monomethylarginine (MMA)

PRMT5 is the primary enzyme responsible for producing symmetric dimethylarginine (sDMA) in mammals. mdpi.compnas.org As a Type II enzyme, it first catalyzes the addition of a single methyl group to an arginine residue to form MMA. mdpi.comfrontiersin.org It can then add a second methyl group to the other terminal nitrogen of the same guanidinium (B1211019) group, resulting in sDMA. mdpi.comfrontiersin.org This symmetric dimethylation is a key post-translational modification that influences the function of numerous proteins involved in critical cellular processes. mdpi.com

PRMT5 Complex Formations and Substrate Specificity

The activity and substrate specificity of PRMT5 are tightly regulated through its assembly into large protein complexes. nih.gov These interactions are essential for its proper function and for directing its catalytic activity towards specific targets.

PRMT5 primarily exists and functions as part of a stable, high-molecular-weight complex with the Methylosome Protein 50 (MEP50), also known as WDR77. cell-stress.compnas.org This core complex is a hetero-octamer, composed of four PRMT5 molecules and four MEP50 molecules. cell-stress.compnas.org The formation of this complex is crucial, as it significantly enhances the methyltransferase activity of PRMT5 compared to the enzyme alone. cell-stress.comcaymanchem.com MEP50 stabilizes PRMT5 and is thought to play a key role in substrate binding and presentation to the PRMT5 catalytic site. nih.govplos.org The interaction between PRMT5 and MEP50 is mediated primarily through the N-terminal TIM barrel domain of PRMT5. cell-stress.comcaymanchem.com

Beyond the core PRMT5/MEP50 complex, the substrate specificity of PRMT5 is further refined by its association with various adaptor proteins. cell-stress.comnih.gov These proteins act as substrate recruiters, guiding the PRMT5/MEP50 complex to specific targets. nih.govbroadinstitute.org Key adaptor proteins include:

pICln (also known as CLNS1A): This adaptor protein is crucial for the methylation of spliceosomal Sm proteins (SmB/B', SmD1, and SmD3), which is a critical step in the assembly of small nuclear ribonucleoproteins (snRNPs) and subsequent pre-mRNA splicing. nih.gov

RIOK1 (RIO Kinase 1): RIOK1 competes with pICln for binding to the PRMT5 complex and directs its activity towards different substrates, including the methylation of nucleolin. pnas.orgnih.gov

COPR5 (Cooperator of PRMT5): This protein facilitates the methylation of histone H4 at arginine 3 (H4R3). cell-stress.com

WDR77/MEP50: As a core component of the complex, MEP50 is itself an adaptor that mediates interactions with other binding partners and substrates. pnas.org

Recent research has identified a conserved peptide sequence, termed the PRMT5-binding motif (PBM), that is shared among the known substrate adaptors CLNS1A, RIOK1, and COPR5. nih.gov This motif is both necessary and sufficient for their interaction with PRMT5, providing a unified mechanism for substrate recruitment. nih.govbroadinstitute.org

Adaptor ProteinKnown Substrates/Function
pICln (CLNS1A) Spliceosomal Sm proteins, ribosomal proteins; regulates splicing and RNA processing. nih.gov
RIOK1 Nucleolin; competes with pICln for PRMT5 binding. pnas.orgnih.gov
COPR5 Histone H4; facilitates H4R3 methylation. cell-stress.com
WDR77/MEP50 Core component, stabilizes PRMT5, mediates interactions with other partners. cell-stress.compnas.org

Multifaceted Physiological Roles of PRMT5

The symmetric dimethylation of arginine residues by PRMT5 regulates a wide array of fundamental cellular processes. mdpi.com Its substrates include a diverse range of proteins, leading to its involvement in:

Transcriptional Regulation: PRMT5 can act as both a transcriptional repressor and activator. mdpi.comfrontiersin.org It methylates histone proteins, such as H4R3, H3R8, and H2A, to modulate chromatin structure and gene expression. mdpi.commdpi.com For example, symmetric dimethylation of H4R3 and H3R8 is generally associated with transcriptional repression. mdpi.compnas.org

RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. mdpi.com It achieves this by methylating Sm proteins, which is a prerequisite for their assembly into snRNPs. mdpi.com

DNA Damage Response: PRMT5 plays a role in the DNA damage response by methylating proteins involved in DNA repair pathways, thereby contributing to the maintenance of genomic stability. mdpi.comcell-stress.com

Signal Transduction: PRMT5 can methylate components of various signaling pathways, influencing their activity and downstream effects. mdpi.comfrontiersin.org

Cell Cycle and Development: Through its regulation of gene expression and other cellular processes, PRMT5 is involved in cell cycle progression, differentiation, and embryonic development. mdpi.complos.org

Immune Response: PRMT5 is essential for the development, activation, and proliferation of T-cells and B-cells, playing a critical role in the adaptive immune system. mdpi.comfrontiersin.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20Cl2N4O5

Molecular Weight

455.3 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(5-hydroxy-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-10-yl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C19H19ClN4O5.ClH/c20-10-3-1-9(2-4-10)13(26)16-14(27)15(28)19(29-16)23-6-5-11-17-21-7-12(25)24(17)8-22-18(11)23;/h1-6,8,12-16,19,25-28H,7H2;1H/t12?,13-,14+,15-,16-,19-;/m1./s1

InChI Key

OREUSXWUJCVJDC-DEPNVVRZSA-N

Isomeric SMILES

C1C(N2C=NC3=C(C2=N1)C=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@@H](C5=CC=C(C=C5)Cl)O)O)O)O.Cl

Canonical SMILES

C1C(N2C=NC3=C(C2=N1)C=CN3C4C(C(C(O4)C(C5=CC=C(C=C5)Cl)O)O)O)O.Cl

Origin of Product

United States

Mechanistic Insights into Prmt5 in 1 Hydrochloride Action

Classification as a Potent and Selective PRMT5 Inhibitor

PRMT5-IN-1 (hydrochloride) is classified as a potent and selective inhibitor of PRMT5. medchemexpress.commedchemexpress.comglpbio.com The enzyme PRMT5 is the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in cellular functions like gene expression and RNA splicing. acs.orgnih.gov For its enzymatic activity, PRMT5 forms an essential complex with Methylosome Protein 50 (MEP50). nih.govmdpi.com PRMT5-IN-1 demonstrates its potency with a half-maximal inhibitory concentration (IC50) of 11 nM against the PRMT5/MEP50 complex. medchemexpress.commedchemexpress.comglpbio.com This high potency underscores its effectiveness in disrupting the enzymatic function of PRMT5. The selectivity of PRMT5-IN-1 is a key attribute, stemming from its unique mechanism that targets a specific feature within the PRMT5 active site. acs.orgnih.gov

Covalent Inhibition Modality

The inhibitory action of PRMT5-IN-1 is distinguished by its covalent nature, a mechanism that involves the formation of a stable, irreversible bond with the enzyme. acs.orgnih.govbiorxiv.org

Hemiaminal Structure and Conversion to Reactive Aldehyde

PRMT5-IN-1 exists as a hemiaminal, a relatively stable chemical structure. medchemexpress.commedchemexpress.comglpbio.com However, under physiological conditions, this hemiaminal form can convert into a reactive aldehyde. medchemexpress.commedchemexpress.comglpbio.comacs.org This conversion is a critical step, as the resulting aldehyde is the species that directly interacts with the PRMT5 enzyme. acs.orgnih.gov The design of PRMT5-IN-1 as a hemiaminal allows for its stability while enabling the in-situ generation of the reactive warhead necessary for covalent inhibition. nih.gov

Covalent Adduct Formation with Cysteine Residue C449 in PRMT5 Active Site

The reactive aldehyde generated from PRMT5-IN-1 forms a covalent adduct with a specific cysteine residue, C449, located within the active site of PRMT5. medchemexpress.commedchemexpress.comglpbio.comacs.org This cysteine residue is a unique feature of PRMT5 and is not conserved in other PRMT family members, which typically have a serine at the equivalent position. acs.orgnih.gov This distinction provides a structural basis for the inhibitor's selectivity. The covalent bond formation with C449 effectively and irreversibly blocks the enzyme's catalytic activity. acs.orgnih.gov Evidence from co-crystal structures suggests that this interaction may even lead to an unprecedented elimination reaction, forming a thiol-vinyl ether. acs.orgnih.gov

Molecular Binding Dynamics and Specificity

The interaction between PRMT5-IN-1 and the PRMT5/MEP50 complex is characterized by specific binding affinities and a distinct mechanism when compared to other classes of PRMT5 inhibitors.

ParameterValueDescription
IC5011 nMThe concentration of the inhibitor required to reduce the activity of the PRMT5/MEP50 complex by 50%.
kinact0.068 min⁻¹The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
KI55 nMThe initial, non-covalent binding affinity of the inhibitor to the enzyme.
kinact/KI(1.2 ± 0.2) × 10⁵ M⁻¹ min⁻¹The second-order rate constant that represents the overall efficiency of covalent inhibition.

Comparison with SAM-Competitive, Substrate-Competitive, and Allosteric PRMT5 Inhibitors

The landscape of PRMT5 inhibitors includes compounds with diverse mechanisms of action, providing a context to appreciate the unique properties of PRMT5-IN-1. rsc.org

SAM-Competitive Inhibitors: These inhibitors, such as LLY-283, bind to the S-adenosylmethionine (SAM) binding pocket, directly competing with the essential methyl donor cofactor. nih.govnih.govnih.gov Because the SAM-binding site is highly conserved among methyltransferases, achieving selectivity can be a challenge. rsc.org Some SAM-competitive inhibitors have been developed to be MTA-cooperative, showing selectivity for PRMT5 in the context of MTAP-deleted cancers where methylthioadenosine (MTA) accumulates. rsc.orgnih.gov

Substrate-Competitive Inhibitors: This class of inhibitors, exemplified by EPZ015666, binds to the substrate-binding pocket of PRMT5. rsc.orgfocusbiomolecules.com They prevent the natural protein substrates from accessing the catalytic site. The binding of some of these inhibitors can be enhanced by the presence of SAM. nih.gov

Allosteric Inhibitors: A newer class of inhibitors binds to a site on the PRMT5 enzyme that is distinct from both the SAM and substrate binding sites. rsc.orgnih.gov This binding induces a conformational change in the enzyme that disrupts the canonical binding sites, thereby inhibiting its activity. nih.gov These are also referred to as dual SAM/substrate-competitive inhibitors. nih.gov

PRMT5-IN-1, as a covalent inhibitor targeting a unique cysteine residue (C449) within the SAM binding site, represents a distinct mechanistic class. acs.orgnih.gov This covalent modality offers the potential for high potency and prolonged duration of action due to the irreversible nature of the inhibition.

Influence of S-Adenosylmethionine (SAM) and Methylthioadenosine (MTA) on Binding

The interaction of PRMT5 inhibitors with the PRMT5 enzyme is significantly influenced by the presence of the natural cofactor S-Adenosylmethionine (SAM) and its metabolic byproduct, methylthioadenosine (MTA). aacrjournals.orgacs.org Understanding these interactions is crucial for elucidating the mechanism of action of different classes of PRMT5 inhibitors.

PRMT5 utilizes SAM as a methyl group donor to catalyze the symmetric dimethylation of arginine residues on substrate proteins. aacrjournals.org Many first-generation PRMT5 inhibitors were designed to be competitive with SAM, binding to the same site on the PRMT5 enzyme. rsc.orgaacrjournals.orgnih.gov The efficacy of these SAM-competitive inhibitors can, therefore, be influenced by the intracellular concentrations of SAM.

In a distinct class of PRMT5 inhibitors, the binding is cooperative with MTA. nih.govpnas.org This is particularly relevant in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of human tumors. aacrjournals.orgacs.org MTAP is the enzyme responsible for metabolizing MTA. acs.org Its deletion leads to an accumulation of MTA within the cancer cells. aacrjournals.orgmdpi.com This elevated MTA level creates a unique therapeutic window. MTA itself is a weak, endogenous inhibitor of PRMT5, competing with SAM for binding. acs.orgbiorxiv.org

MTA-cooperative inhibitors are designed to preferentially bind to the PRMT5•MTA complex. acs.orgnih.gov The binding of these inhibitors is significantly enhanced in the presence of MTA, leading to selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells with functional MTAP and lower MTA levels. aacrjournals.orgpnas.org This mechanism of action is termed synthetic lethality, where the combination of MTAP loss and PRMT5 inhibition is lethal to the cancer cell. biorxiv.orgbiorxiv.org

Structural studies have provided detailed insights into these interactions. The key structural difference between SAM and MTA is the absence of the aminocarboxypropyl group in MTA. acs.org This creates a small pocket in the cofactor binding site when MTA is bound to PRMT5. acs.org MTA-cooperative inhibitors are designed to exploit this structural difference, often forming interactions within this pocket, which would sterically clash with the larger SAM molecule. acs.orgpnas.org This explains their preferential binding to the MTA-bound form of the enzyme.

For instance, some inhibitors demonstrate a significant increase in binding affinity and inhibitory potency in the presence of MTA. The inhibitor MRTX1719, for example, showed an approximately 70-fold increase in binding to the MTA/PRMT5 complex compared to the SAM-bound PRMT5. nih.gov Its IC50 value for PRMT5 inhibition also decreased significantly in the presence of MTA. nih.gov Similarly, the development of the MTA-cooperative inhibitor AM-9934 was guided by its preferential stabilization of the MTA-bound PRMT5 complex. pnas.org

The table below summarizes the influence of SAM and MTA on the binding and activity of different types of PRMT5 inhibitors based on published research findings.

Inhibitor ClassInteraction with SAMInteraction with MTACellular Context of Enhanced ActivityReference
SAM-Competitive Competes for binding at the SAM pocket.Binding is generally not enhanced.Inhibition is dependent on outcompeting intracellular SAM. aacrjournals.orgrsc.orgaacrjournals.org
MTA-Cooperative Binding is disfavored due to steric hindrance.Cooperatively binds to the PRMT5•MTA complex.MTAP-deleted cells with high MTA accumulation. aacrjournals.orgacs.orgnih.govpnas.org
Substrate-Competitive Can form a ternary complex with PRMT5 and SAM.Less directly influenced by MTA levels.Inhibition is dependent on competing with the protein substrate. biorxiv.org

It is important to note that some substrate-competitive inhibitors can have their binding influenced by SAM, as the cofactor can induce a conformational state of PRMT5 that is more favorable for inhibitor binding, forming a PRMT5:SAM:inhibitor ternary complex. biorxiv.org

Biochemical Characterization of Prmt5 in 1 Hydrochloride

In Vitro Enzymatic Activity Inhibition Assays

PRMT5/MEP50 Methyltransferase Activity Inhibition

PRMT5-IN-1, a hemiaminal compound, demonstrates potent inhibition of the PRMT5/MEP50 complex. medchemexpress.commedchemexpress.comglpbio.com In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 11 nM. medchemexpress.commedchemexpress.comtargetmol.com Under typical assay conditions (pH 8.0), PRMT5-IN-1 is believed to convert to its active aldehyde form, which then covalently modifies the enzyme. nih.govacs.org The aldehyde form itself shows a comparable IC50 value of 19.5 nM. nih.govacs.org

The inhibitor acts rapidly, with a Kinact of 0.068 min-1 and a good binding affinity (KI = 55 nM), resulting in a high efficiency of inactivation (Kinact/KI = 1.2×105 M-1 min-1). medchemexpress.commedchemexpress.com

Table 1: In Vitro Inhibition of PRMT5/MEP50

Compound Form IC50 (nM)
PRMT5-IN-1 (hemiaminal) 11

Measurement of Symmetric Dimethylarginine (sDMA) Levels

As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications, inhibition of PRMT5 leads to a reduction in cellular sDMA levels. nih.govplos.orgembopress.orgmdpi.com Treatment of Granta-519 mantle cell lymphoma cells with PRMT5-IN-1 for three days resulted in a dose-dependent decrease in cellular sDMA, with an IC50 value of 0.012 µM (12 nM). medchemexpress.commedchemexpress.com This demonstrates that the inhibitor effectively engages and blocks PRMT5 activity within a cellular context, leading to a measurable decrease in its specific epigenetic mark. plos.org

Selectivity Profiling Against Other Arginine Methyltransferases

A key feature of an effective inhibitor is its selectivity for the intended target over other related enzymes. PRMT5-IN-1 is highly selective for PRMT5. medchemexpress.commedchemexpress.com This selectivity is largely attributed to a unique cysteine residue (C449) present in the S-adenosyl-L-methionine (SAM) binding site of PRMT5, which is absent in other PRMT family members (which typically have a serine at the equivalent position). acs.org This cysteine is the target for the covalent modification by PRMT5-IN-1's aldehyde form, conferring high specificity. medchemexpress.comnih.govacs.org While detailed IC50 values against a full panel of other PRMTs are not specified in the provided context, the mechanism of action strongly supports its high selectivity. For example, a similar inhibitor, CMP5, showed high specificity for PRMT5 with no effect against type I (PRMT1, PRMT4) or another type II (PRMT7) enzyme. nih.gov

Characterization of Covalent Binding Activity

PRMT5-IN-1 is a covalent inhibitor that forms a stable bond with its target enzyme. targetmol.comnih.govacs.org The active aldehyde form of the inhibitor is thought to react with the unique cysteine residue, C449, within the PRMT5 active site to form a covalent adduct. medchemexpress.commedchemexpress.comnih.govacs.org The pKa of this cysteine was determined to be 7.4, indicating that it exists partially as the more reactive thiolate ion under physiological conditions, facilitating the covalent reaction. nih.govacs.org

Jump-Dilution Experiments

To confirm the covalent nature of the inhibition and to measure the inhibitor's dissociation rate, jump-dilution experiments were performed. nih.govacs.org In these experiments, the enzyme-inhibitor complex is formed and then rapidly diluted. For a reversible inhibitor, this dilution would lead to rapid dissociation and recovery of enzyme activity. However, for a covalent inhibitor, the inhibition persists.

When PRMT5-IN-1 (referred to as hemiaminal 9 in the study) was tested with wild-type PRMT5, it displayed an extremely slow dissociation rate (koff) of 0.0022 min-1. nih.govacs.org This corresponds to a residence time half-life (t1/2) of approximately 315 minutes. In stark contrast, when the experiment was repeated using a mutant PRMT5 where the key cysteine was replaced with a serine (C449S), the koff was significantly faster at 0.045 min-1, with a t1/2 of only 15 minutes. nih.govacs.org This dramatic difference in the off-rate provides clear evidence that PRMT5-IN-1 forms a covalent bond with cysteine C449. nih.govacs.org

Table 2: Jump-Dilution Experiment Results

PRMT5 Version koff (min-1) Residence Time (t1/2) (min)
Wild Type (with C449) 0.0022 315

Structural Determination of Inhibitor-Bound PRMT5 Complexes

The crystal structure of the human PRMT5 in complex with its essential partner MEP50 has been determined, revealing a hetero-octameric structure. austinpublishinggroup.compnas.orgnih.govnih.gov PRMT5 itself is composed of an N-terminal TIM barrel domain, a catalytic Rossmann-fold domain, and a C-terminal β-barrel domain that aids in dimerization. austinpublishinggroup.comnih.gov The MEP50 protein binds to the N-terminal domain of PRMT5, stabilizing the complex and regulating its activity. austinpublishinggroup.compnas.orgnih.gov

While a specific crystal structure of PRMT5-IN-1 bound to the PRMT5/MEP50 complex is not detailed in the search results, the covalent binding mechanism relies on the structure of the SAM-binding pocket. The co-crystal structure of PRMT5/MEP50 with MTA (5′-methylthioadenosine), a SAM analog, revealed a small pocket near the unique C449 residue. acs.org This pocket is believed to accommodate the covalent warhead of inhibitors like PRMT5-IN-1, allowing for the specific covalent modification that underpins its potent and selective inhibitory activity. acs.org

Co-Crystal Structures and Interacting Residues

PRMT5-IN-1 is a selective, covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). medchemexpress.com It is a hemiaminal that, under physiological conditions, can convert to its active aldehyde form, designated as compound 10 in its discovery study. medchemexpress.com This aldehyde is what covalently modifies the enzyme. The binding mode of this active form has been elucidated through X-ray crystallography.

A 2.6 Å resolution co-crystal structure of the PRMT5/MEP50 complex with the aldehyde form (compound 10) was obtained (PDB entry: 6K1S). The structure reveals that the inhibitor targets a unique cysteine residue, C449, located in the S-adenosyl-L-methionine (SAM) binding site of PRMT5. This cysteine is a distinguishing feature of PRMT5, as other PRMT family members typically have a serine at this position, providing a basis for the inhibitor's selectivity.

The electron density map from the crystallographic data confirms the formation of a covalent bond between the inhibitor and the thiol group of C449. The analysis suggests an unexpected elimination of a water molecule, leading to the formation of a vinyl-thioether linkage.

In addition to the covalent bond, the inhibitor's binding is stabilized by several key polar interactions within the SAM binding pocket. The aminopyrimidine ring of the inhibitor forms hydrogen bonds with the side chain of Aspartate 419 (D419), while the ribose-like hydroxyl groups engage in hydrogen bonds with Glutamate 392 (E392) and Tyrosine 324 (Y324). These interactions are similar to those observed for other ligands that occupy this site, such as MTA and the inhibitor LLY-283. The binding of the inhibitor also influences the conformation of the Phenylalanine 327 (F327) side chain.

The key interacting residues are summarized in the table below.

Interacting ResidueInteraction TypeMoiety of Inhibitor Involved
Cysteine 449 (C449) Covalent Bond (Vinyl-Thioether)Aldehyde
Aspartate 419 (D419) Hydrogen BondAminopyrimidine Ring
Glutamate 392 (E392) Hydrogen BondRibose-like Hydroxyl Groups
Tyrosine 324 (Y324) Hydrogen BondRibose-like Hydroxyl Groups

Molecular Docking and Molecular Dynamics Simulations of Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules to their protein targets. These methods are frequently employed in drug discovery to understand the conformational dynamics and energetic contributions of specific interactions.

In the case of PRMT5-IN-1 (hydrochloride) and its active aldehyde form, the primary and most definitive characterization of its binding has been accomplished through X-ray crystallography, which provided the high-resolution co-crystal structure (PDB: 6K1S). The discovery and characterization of this covalent inhibitor, as detailed in the scientific literature, heavily prioritized this crystallographic evidence to define its binding mode, particularly the unique covalent modification of C449.

While molecular docking and MD simulations have been extensively reported for other PRMT5 inhibitors to investigate their binding mechanisms, detailed and specific simulation studies focusing solely on PRMT5-IN-1 or its direct derivatives are not prominently available in the searched literature. The published research has centered on the synthesis, biochemical assays, and structural biology that confirmed its covalent mechanism of action. Therefore, the understanding of its binding mode is principally derived from the empirical data of its co-crystal structure rather than from predictive computational simulations.

Cellular and Molecular Effects of Prmt5 in 1 Hydrochloride

Impact on Cellular Proliferation and Viability

PRMT5-IN-1 (hydrochloride) exerts a profound and dose-dependent inhibitory effect on the proliferation and viability of various cancer cell lines. This is primarily achieved through the induction of cell cycle arrest and apoptosis.

Dose-Dependent Inhibition of Cell Proliferation

Treatment with PRMT5-IN-1 (hydrochloride) leads to a significant reduction in cell proliferation in a dose-dependent manner. This has been observed in multiple cancer cell lines, including the mantle cell lymphoma line Granta-519 and the lung cancer cell line A549. For instance, in Granta-519 cells, a PRMT5 inhibitor demonstrated a 75% decrease in cell growth at a concentration of 50 nM nih.gov. Similarly, inhibition of PRMT5 in A549 cells resulted in a marked, dose-dependent reduction in cell proliferation nih.gov.

Table 1: Effect of PRMT5 Inhibition on Cell Proliferation

Cell Line Inhibitor Concentration % Inhibition of Proliferation
Granta-519 50 nM 75% nih.gov
A549 Dose-dependent Significant reduction nih.gov

Induction of Cellular Apoptosis and Cell Death

Beyond cytostatic effects, PRMT5-IN-1 (hydrochloride) actively induces programmed cell death, or apoptosis. This is a crucial mechanism for its anti-cancer activity. The induction of apoptosis has been documented in various cancer models. In high-risk multiple myeloma, inhibition of PRMT5 leads to increased Annexin V positivity, a marker of early apoptosis, and cleavage of PARP and caspases, key executioners of the apoptotic cascade nih.gov. Similarly, in HTLV-1-transformed T-cell lines, a PRMT5 inhibitor preferentially induces apoptosis aacrjournals.org. This pro-apoptotic effect is often linked to the activation of the p53 tumor suppressor pathway, as PRMT5 inhibition can lead to the accumulation of DNA damage, a potent trigger for p53-mediated apoptosis nih.gov. In some contexts, PRMT5 inhibition can also induce apoptosis through p53-independent mechanisms nih.gov.

Modulation of Protein Arginine Methylation

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. PRMT5-IN-1 (hydrochloride) effectively blocks this catalytic activity, leading to global and specific changes in protein methylation patterns.

Global Reduction of Cellular sDMA Levels

Table 2: Impact of PRMT5 Inhibition on Global sDMA Levels

Cell Line Type Effect on sDMA
Multiple Myeloma Strong reduction nih.gov
Breast Cancer Significant downregulation nih.gov
Mantle Cell Lymphoma Dose-dependent decrease nih.gov

Specific Methylation of Histone and Non-Histone Substrates

PRMT5 targets a multitude of proteins for symmetric dimethylation. One of the most well-characterized histone substrates is histone H4 at arginine 3 (H4R3). The symmetric dimethylation of this residue (H4R3me2s) is almost exclusively catalyzed by PRMT5. Consequently, inhibition of PRMT5 leads to a dramatic and specific reduction in H4R3me2s levels nih.govresearchgate.net. This specific demethylation event has significant downstream consequences for chromatin structure and gene regulation. Beyond histones, PRMT5 methylates numerous non-histone proteins involved in critical cellular processes, including splicing factors (e.g., Sm proteins) and transcription factors (e.g., E2F1) nih.govaacrjournals.org. Inhibition by PRMT5-IN-1 (hydrochloride) abrogates the methylation of these substrates, thereby altering their function.

Table 3: Effect of PRMT5 Inhibition on Specific Substrate Methylation

Substrate Methylation Mark Effect of Inhibition
Histone H4 H4R3me2s Global reduction nih.govresearchgate.net
FUS sDMA Suppression nih.gov
E2F1 sDMA Altered methylation status aacrjournals.org

Regulation of Gene Expression and Splicing Programs

By modulating histone methylation and the activity of various non-histone proteins, PRMT5-IN-1 (hydrochloride) exerts significant control over gene expression and RNA splicing. The inhibition of PRMT5 can lead to widespread changes in the transcriptome and the cellular proteome.

PRMT5 is a key regulator of gene expression, acting both as a transcriptional repressor and activator depending on the cellular context nih.govashpublications.org. For example, PRMT5 has been shown to regulate the expression of genes involved in the WNT/β-catenin and AKT/GSK3β signaling pathways researchgate.net. Inhibition of PRMT5 can therefore lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes. For instance, PRMT5 inhibition has been shown to reduce the expression of E2F target genes aacrjournals.org.

Furthermore, PRMT5 plays a crucial role in pre-mRNA splicing by methylating core components of the spliceosome machinery aacrjournals.orgnih.gov. Inhibition of PRMT5 can lead to widespread alternative splicing events, including intron retention and exon skipping aacrjournals.orgnih.gov. This can result in the production of non-functional or dominant-negative protein isoforms. For example, PRMT5 inhibition has been shown to induce aberrant splicing of TIP60/KAT5, a key factor in DNA repair, leading to impaired homologous recombination nih.gov. This disruption of splicing fidelity contributes significantly to the anti-proliferative and pro-apoptotic effects of PRMT5 inhibitors.

Influence on Intracellular Signaling Pathways

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer nih.govaacrjournals.orgqiagen.com. Emerging evidence strongly links PRMT5 to the positive regulation of this pathway scienceopen.com. Studies have shown that PRMT5 expression is correlated with AKT function, and the depletion or inhibition of PRMT5 leads to a decrease in AKT activity nih.govnih.govnih.gov.

Mechanistically, PRMT5 can directly methylate AKT1 at arginine 391 (R391) nih.govresearchgate.net. This methylation event is a crucial step for AKT activation, as it facilitates its translocation to the cell membrane where it can be phosphorylated and activated by its upstream kinases, PDK1 and mTORC2 nih.govresearchgate.net. Consequently, inhibiting PRMT5 with a specific inhibitor prevents this methylation, suppresses AKT phosphorylation (at both Thr308 and Ser473), and subsequently deactivates downstream signaling to mTOR nih.govnih.govresearchgate.netresearchgate.net. This modulation ultimately hinders the pro-survival and proliferative signals transmitted by this pathway.

Table 2: Effect of PRMT5 Inhibition on PI3K/AKT/mTOR Pathway Components

Pathway Component Effect of PRMT5 Inhibition Mechanism References
AKT Phosphorylation Decreased Prevents R391 methylation, hindering membrane translocation and activation nih.govnih.govresearchgate.net
mTOR Signaling Decreased Downstream effect of reduced AKT activity nih.govnih.gov

The role of PRMT5 in regulating the ERK (MAPK) signaling pathway is complex and appears to be context-dependent nih.govcell-stress.com. The ERK pathway, which includes the RAS-RAF-MEK-ERK kinase cascade, is critical for cell proliferation and differentiation nih.govnih.gov.

Some studies indicate that PRMT5 promotes signaling through this pathway. For example, in hepatocellular carcinoma, PRMT5-induced ERK phosphorylation was found to regulate the expression of the tumor suppressor BTG2, and an ERK1/2 inhibitor could reverse the proliferative effects of PRMT5 nih.gov. However, other research suggests a limiting role for PRMT5. In certain cell types, PRMT5-dependent methylation of RAF proteins (CRAF and BRAF) was shown to enhance their degradation, thereby reducing their catalytic activity and dampening the amplitude and duration of the ERK signal nih.govresearchgate.net. In this context, inhibiting PRMT5 could paradoxically increase ERK phosphorylation researchgate.netresearchgate.net. This dual role suggests that the net effect of PRMT5 inhibition on the ERK pathway may depend on the specific cellular background and the stimuli activating the pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. PRMT5 has been identified as a positive regulator of this pathway researchgate.netnih.gov. Upon stimulation by signals like TNF-α or IL-1β, the NF-κB subunit p65 (also known as RelA) is liberated to enter the nucleus researchgate.net.

PRMT5 directly interacts with and methylates p65 at arginine 30 (R30) researchgate.netpnas.orgnih.goviu.edu. This symmetric dimethylation is a critical post-translational modification that enhances the ability of NF-κB to bind to its target DNA sequences (κB elements), thereby activating the transcription of its target genes, many of which are pro-inflammatory cytokines and chemokines researchgate.netpnas.org. Overexpression of PRMT5 enhances NF-κB activity, while its knockdown or inhibition reduces it pnas.orgnih.gov. Therefore, PRMT5-IN-1, by inhibiting the methyltransferase activity of PRMT5, is expected to attenuate NF-κB-dependent gene expression and its associated pro-survival and inflammatory signaling.

CREB Signaling Alterations

The inhibition of PRMT5 by compounds such as PRMT5-IN-1 (hydrochloride) can significantly alter the signaling cascade of the cAMP responsive element binding protein (CREB), a key transcription factor in cellular responses. Research indicates a complex regulatory relationship between PRMT5 and CREB. In certain contexts, PRMT5, in association with the menin scaffold protein, has been shown to dimethylate CREB, which in turn blocks its phosphorylation by protein kinase A (PKA) nih.gov. By inhibiting PRMT5, PRMT5-IN-1 (hydrochloride) can therefore prevent this methylation, potentially leading to an increase in PKA-mediated CREB phosphorylation and subsequent activation of its downstream gene targets.

Conversely, other studies have demonstrated that PRMT5 can also promote the phosphorylation of CREB. This occurs through PRMT5's binding to the promoter of the CREB-regulated transcription coactivator 2 (CRTC2), which leads to an increase in the expression of genes involved in gluconeogenesis nih.gov. Therefore, treatment with a PRMT5 inhibitor could be expected to disrupt this coactivation function, resulting in decreased CREB activity in specific cellular environments. The net effect of PRMT5-IN-1 (hydrochloride) on CREB signaling is thus context-dependent, relying on the predominant regulatory mechanism at play within the specific cell type.

Effects on DNA Damage Response and Cell Cycle Progression

PRMT5-IN-1 (hydrochloride) exerts profound effects on genomic integrity and cell cycle progression by disrupting the normal functions of PRMT5 in the DNA damage response (DDR) and cell cycle control.

Induction of DNA Damage

Inhibition of PRMT5 with small molecules has been demonstrated to induce and increase markers of DNA damage. A primary indicator of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, termed γH2AX. Treatment with PRMT5 inhibitors leads to a dose-dependent accumulation of γH2AX-positive cells researchgate.net. This accumulation of DNA damage is a consequence of PRMT5's critical role in regulating DNA repair pathways.

PRMT5 is essential for the proper expression and function of key proteins involved in both homologous recombination (HR) and non-homologous end joining (NHEJ), the two major DSB repair pathways. Pharmacological inhibition of PRMT5 has been shown to downregulate the expression of a broad range of DDR genes, including BRCA1, BRCA2, RAD51, and ATM nih.gov. The mechanism for this downregulation involves PRMT5's role in epigenetically regulating these genes, partly by catalyzing the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on their promoter regions nih.gov. Furthermore, PRMT5 inhibition can disrupt the alternative splicing of transcripts for DNA repair proteins, leading to non-functional products nih.gov. By impairing these fundamental repair mechanisms, PRMT5-IN-1 (hydrochloride) causes an accumulation of DNA lesions, which can ultimately trigger cell death onclive.com.

Table 1: Key DNA Damage Response (DDR) Genes Affected by PRMT5 Inhibition
GeneFunction in DNA RepairEffect of PRMT5 Inhibition
BRCA1/2Central to Homologous Recombination (HR)Downregulated expression nih.gov
RAD51Key recombinase in Homologous Recombination (HR)Downregulated expression nih.gov
ATMPrincipal kinase that signals DNA double-strand breaksDownregulated expression nih.gov
53BP1Promotes Non-Homologous End Joining (NHEJ)Methylation and stabilization are inhibited researchgate.net
FANCAComponent of the Fanconi anemia pathwayExpression regulated by PRMT5-mediated splicing nih.gov

Cell Cycle Arrest (e.g., G2/M Phase)

A direct consequence of DNA damage and disrupted signaling is the activation of cell cycle checkpoints. The inhibition of PRMT5 has been consistently linked to cell cycle arrest. While some studies report an arrest in the G1 phase, particularly in hepatocellular carcinoma and certain hematopoietic cells, a significant body of evidence points to arrest at the G2/M checkpoint nih.govnih.gov.

Specifically, treatment with a PRMT5 inhibitor has been shown to cause a significant increase in the population of cells in the G2 phase researchgate.net. This G2 arrest is a protective mechanism that prevents cells with damaged DNA from entering mitosis. The underlying mechanism involves PRMT5's role in regulating the expression of critical cell cycle proteins. For instance, PRMT5 knockdown can affect the expression of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S and G2/M transitions nih.gov. The disruption of splicing for cell cycle-related gene products is another major contributor to this effect researchgate.net.

Table 2: Observed Cell Cycle Effects of PRMT5 Inhibition
Cell Cycle PhaseObservationCell Type ContextReference
G1 ArrestStatistically significant increase in G1 population.Hepatocellular Carcinoma, Neuroblastoma nih.govresearchgate.net
G2 ArrestSignificant increase in G2 phase cells.KRAS-mutant Colorectal Cancer researchgate.net
G1/S ProgressionInhibition of transition from G1 to S phase.CD4+ T cells, Lymphoma nih.govnih.gov

Subcellular Localization-Dependent Functional Modulation of PRMT5 Activity

The biological outcomes of PRMT5 activity, and thus the effects of its inhibition by PRMT5-IN-1 (hydrochloride), are critically dependent on its subcellular localization. PRMT5 is found in both the nucleus and the cytoplasm, where it performs distinct, and sometimes opposing, functions nih.govplos.org.

Nuclear PRMT5: In the nucleus, PRMT5 is a key epigenetic modulator. It is part of several chromatin-remodeling complexes where it methylates histones (e.g., H3R8, H4R3) to regulate gene transcription nih.govplos.org. Nuclear PRMT5 is often associated with transcriptional repression and has been linked to cell cycle arrest and cellular differentiation embopress.org. For example, in benign prostate epithelium, PRMT5 is predominantly nuclear, where it appears to inhibit cell growth nih.govplos.org.

Cytoplasmic PRMT5: In contrast, cytoplasmic PRMT5 is primarily involved in post-transcriptional and signaling processes. A major role is the methylation of components of the spliceosome machinery, such as Sm proteins, which is crucial for the assembly of small nuclear ribonucleoproteins (snRNPs) and pre-mRNA splicing plos.org. High levels of cytoplasmic PRMT5 are often associated with highly proliferative and less-differentiated cells, such as in prostate cancer and high-grade pulmonary neuroendocrine tumors nih.govoup.com. Cytoplasmic PRMT5, in complex with its binding partner MEP50/WDR77, is required for the growth of these cancer cells in a manner that depends on its methyltransferase activity nih.gov.

The dynamic regulation of PRMT5's location allows it to control a wide array of cellular processes. This compartmentalization dictates its substrate specificity; for instance, PRMT5 alone can methylate both histone H4 and SmD3 proteins, but when complexed with other proteins in the cytoplasm, it may only methylate SmD3 nih.govplos.org. Therefore, the effects of an inhibitor like PRMT5-IN-1 (hydrochloride) will be a composite of blocking these distinct nuclear and cytoplasmic functions, leading to the observed pleiotropic effects on transcription, splicing, DNA repair, and cell proliferation.

Preclinical Efficacy of Prmt5 in 1 Hydrochloride in Disease Models

Anti-Tumor Activity in Cancer Models

PRMT5-IN-1 (hydrochloride) has shown significant anti-tumor activity in various cancer models, underscoring its potential as a targeted cancer therapeutic. Its efficacy is particularly pronounced in cancer cells with specific genetic deletions and across several types of solid and hematological malignancies.

Efficacy in MTAP-Deleted Cancer Cell Lines (e.g., Pancreatic, Lung, Lymphoma)

A key area of investigation for PRMT5 inhibitors is in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. letswinpc.org The deletion of MTAP, which is frequently co-deleted with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA). broadinstitute.org This accumulation creates a selective vulnerability to PRMT5 inhibition, a concept known as synthetic lethality. broadinstitute.orggrantome.com

In mantle cell lymphoma (MCL) cell lines, wild-type TP53 and MTAP deletion have been identified as biomarkers that predict sensitivity to PRMT5-targeted therapy. nih.gov Pharmacologic inhibition of PRMT5 has demonstrated potent antitumor activity in MCL. nih.gov Studies have shown that MTAP-deleted tumors have an attenuated PRMT5-MEP50 signaling pathway, making them more sensitive to PRMT5 inhibition. nih.gov The loss of MTAP is observed in approximately 10-15% of all human cancers, including non-small cell lung cancer, mesothelioma, glioblastoma, and pancreatic cancer, suggesting a broad applicability for this therapeutic strategy. letswinpc.org

The table below summarizes the efficacy of PRMT5 inhibition in MTAP-deleted cancer cell lines.

Cell Line TypeGenetic ContextEffect of PRMT5 Inhibition
Mantle Cell LymphomaMTAP-deleted, WT-TP53Potent anti-tumor activity, cell death
General Cancer Cell LinesMTAP-deletedSelective impairment of cell viability
MesotheliomaMTAP-deletedSelective reduction in cell growth

Efficacy in Specific Cancer Types (e.g., Non-Small Cell Lung Cancer, Adenoid Cystic Carcinoma, Hepatocellular Carcinoma, Breast Cancer)

The anti-tumor effects of PRMT5 inhibition have been investigated in a range of specific cancer types.

Non-Small Cell Lung Cancer (NSCLC): PRMT5 is highly expressed in human lung cancer cells and tissues, and its inhibition has been shown to decrease the proliferation of lung adenocarcinoma cells. mdpi.comnih.gov Targeting PRMT5 is considered a valuable therapeutic strategy for human lung cancer. mdpi.com

Adenoid Cystic Carcinoma (ACC): PRMT5 has been identified as a potential therapeutic target in ACC. mssm.edu Monotherapy with selective PRMT5 inhibitors has demonstrated potent anti-tumor activity in cellular and animal models of ACC. nih.gov This suggests a strong rationale for the clinical development of PRMT5 inhibitors for this rare malignancy. mssm.edunih.gov

Hepatocellular Carcinoma (HCC): The aberrant expression of PRMT5 has been associated with HCC, and its knockdown has been shown to decrease the proliferation, invasion, and migration of HCC cell lines. nih.gov

Breast Cancer: High expression of PRMT5 is associated with a poor prognosis in triple-negative breast cancer (TNBC). nih.gov PRMT5 inhibition has been found to impair the proliferation of TNBC cell lines and reduce mammosphere formation. nih.gov In estrogen receptor-positive (ER+)/RB-deficient breast cancer, PRMT5 has been identified as a molecular vulnerability. nih.gov PRMT5 also plays a role in breast cancer stem cell function, and its inhibition can reduce the number of these cells. mssm.edu

The table below provides an overview of the effects of PRMT5 inhibition in these specific cancer types.

Cancer TypeKey Findings
Non-Small Cell Lung CancerInhibition of PRMT5 decreases cell proliferation.
Adenoid Cystic CarcinomaPotent anti-tumor activity observed with monotherapy.
Hepatocellular CarcinomaPRMT5 knockdown reduces proliferation, invasion, and migration.
Breast CancerInhibition impairs proliferation, particularly in TNBC and ER+/RB-deficient subtypes.

In Vivo Anti-Tumorigenic Effects

The anti-tumor activity of PRMT5 inhibitors has been further substantiated in in vivo models, demonstrating their potential for clinical translation.

Xenograft Models (e.g., Patient-Derived Xenograft (PDX) Models)

Oral administration of PRMT5 inhibitors has demonstrated dose-dependent antitumor activity in multiple mantle cell lymphoma xenograft models. nih.gov In a patient-derived xenograft (PDX) model of mantle cell lymphoma, a PRMT5 inhibitor attenuated tumor growth. researchgate.net Similarly, in PDX models of adenoid cystic carcinoma, treatment with a PRMT5 inhibitor led to significant tumor growth inhibition. bioworld.com The knockdown of PRMT5 has also been shown to effectively suppress the growth of patient-derived xenograft glioblastoma tumors in vivo. nih.gov

Reduction of Tumor Biomarkers and Growth Inhibition

Treatment with PRMT5 inhibitors in vivo leads to a reduction in tumor biomarkers and significant tumor growth inhibition. For instance, in xenograft models of mantle cell lymphoma, treatment resulted in a decrease in symmetrically dimethylated levels of PRMT5 substrates, which are biomarkers of PRMT5 activity, corresponding with tumor growth inhibition. researchgate.net Studies have consistently shown that PRMT5 inhibition or depletion attenuates tumor growth in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. researchgate.net In pancreatic cancer models, the addition of a PRMT5 inhibitor to standard chemotherapy resulted in lower final tumor weight and fewer metastatic tumors. nih.gov

The table below summarizes the in vivo anti-tumorigenic effects of PRMT5 inhibition.

Model TypeCancer TypeKey Outcomes
XenograftMantle Cell LymphomaDose-dependent antitumor activity, decreased tumor biomarkers.
PDXMantle Cell LymphomaAttenuated tumor growth.
PDXAdenoid Cystic CarcinomaSignificant tumor growth inhibition.
PDXGlioblastomaSuppressed tumor growth.
CDX and PDXVarious CancersAttenuated tumor growth.
PDXPancreatic CancerReduced tumor weight and metastasis in combination therapy.

Combination Therapeutic Strategies

To enhance the anti-tumor efficacy of PRMT5 inhibition, various combination therapeutic strategies are being explored. Preclinical studies have shown that PRMT5 depletion or inhibition can sensitize tumor cells to agents that induce a DNA damage response, such as PARP and topoisomerase inhibitors. onclive.com

In triple-negative breast cancer, combining a PRMT5 inhibitor with cisplatin (B142131) has shown synergistic effects in impairing cell proliferation. nih.gov This suggests that such a combination could be beneficial for a larger number of TNBC patients. nih.gov

Synergy with Standard-of-Care Chemotherapies

Inhibition of PRMT5 has been shown to work synergistically with several standard-of-care chemotherapeutic agents across various cancer models. This synergy is particularly notable with DNA-damaging agents. Preclinical evidence indicates that PRMT5 inhibition can disable the mechanisms that protect tumor cells from the DNA damage induced by chemotherapy. nih.gov

In models of triple-negative breast cancer (TNBC), the PRMT5 inhibitor EPZ015938 demonstrated significant synergy with cisplatin. plos.org This combination was effective in impairing the proliferation of multiple TNBC cell lines. plos.org The synergistic effect was most pronounced with cisplatin, followed by doxorubicin (B1662922) and camptothecin. plos.org Notably, no such synergy was observed with paclitaxel (B517696). plos.org The combination of a PRMT5 inhibitor and cisplatin has also been shown to have an additive effect on reducing cell viability and inducing apoptosis in lung cancer cells. bohrium.com

Furthermore, in preclinical models of pancreatic ductal adenocarcinoma (PDAC), the combination of a PRMT5 inhibitor with gemcitabine (B846) and paclitaxel resulted in a significant reduction in tumor weight and a lower incidence of metastasis. nih.gov Genetic or pharmacological inhibition of PRMT5 in pancreatic cancer cells leads to synergistic cytotoxicity with gemcitabine by impairing DNA damage repair mechanisms. nih.gov

Table 1: Preclinical Synergy of PRMT5 Inhibition with Standard-of-Care Chemotherapies
Cancer ModelPRMT5 InhibitorChemotherapeutic AgentObserved SynergyCombination Index (CI) Value
Triple-Negative Breast Cancer (BT20, MDA-MB-468)EPZ015938CisplatinSynergistic impairment of cell proliferationCI < 1
Triple-Negative Breast Cancer (BT20, MDA-MB-468)EPZ015938DoxorubicinSynergistic impairment of cell proliferation (to a lesser extent than cisplatin)CI < 1
Triple-Negative Breast CancerEPZ015938CamptothecinSynergistic impairment of cell proliferation (to a lesser extent than cisplatin)Not Reported
Pancreatic Ductal AdenocarcinomaPharmacologic InhibitorGemcitabine + PaclitaxelLower final tumor weight and fewer metastatic tumorsNot Reported
Lung Cancer (A549, DMS 53)AMI-1CisplatinAdditive effect on reducing cell viability and inducing apoptosisNot Reported

Combination with Targeted Agents (e.g., Lenvatinib (B1674733), AKT Inhibitors)

The combination of PRMT5 inhibitors with other targeted therapies is an area of active investigation, with a strong rationale for co-targeting interconnected signaling pathways. A significant body of preclinical work has focused on the interplay between PRMT5 and the PI3K/AKT signaling pathway.

PRMT5 has been shown to directly methylate and activate AKT, a crucial kinase that promotes cell proliferation, survival, and metastasis. nih.govresearchgate.net This mechanistic link suggests that inhibiting PRMT5 could augment the therapeutic effects of AKT inhibitors. Indeed, studies have demonstrated that co-treatment with PRMT5 and AKT inhibitors results in a synergistic effect in promoting cell death in a variety of breast cancer cell lines, including both hormone receptor-positive and triple-negative subtypes. The PRMT5 inhibitor GSK3326595, when combined with the AKT inhibitor MK2206, significantly decreased cell viability compared to either agent alone.

In TNBC cell lines, particularly those overexpressing EGFR, PRMT5 inhibition has also shown synergy with EGFR and HER2 inhibitors like erlotinib (B232) and neratinib. plos.org This suggests that PRMT5 inhibition can be a valuable strategy in combination with agents targeting receptor tyrosine kinase pathways. While direct preclinical data on the synergy between PRMT5-IN-1 and lenvatinib is not extensively documented, the established role of PRMT5 in pathways often dysregulated in cancers treated by multi-kinase inhibitors like lenvatinib provides a basis for future investigation.

Table 2: Preclinical Synergy of PRMT5 Inhibition with Targeted Agents
Cancer ModelPRMT5 InhibitorTargeted AgentObserved Synergy
Breast Cancer (MCF7, T-47D, MDA-MB-231, BT-549, MDA-MB-468)GSK3326595AKT Inhibitor (MK2206)Synergistic enhancement of cell death and reduction in cell viability
Triple-Negative Breast Cancer (EGFR-overexpressing)EPZ015938EGFR Inhibitor (Erlotinib)Synergistic impairment of cell proliferation
Triple-Negative Breast Cancer (EGFR-overexpressing)EPZ015938EGFR/HER2/HER4 Inhibitor (Neratinib)Synergistic impairment of cell proliferation
HER2-low and HER2-positive Breast CancerEPZ015938HER2 Inhibitor (Tucatinib)Synergistic interaction in reducing cell proliferation

Advanced Methodologies in Prmt5 in 1 Hydrochloride Research

High-Throughput Screening Approaches for Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries to identify potential therapeutic agents. In the context of PRMT5, several HTS approaches have been instrumental in discovering novel inhibitors.

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for identifying novel small-molecule ligands for disease targets by enabling the screening of unprecedentedly large libraries of compounds. iu.edu This technology involves the synthesis of vast collections of chemical molecules, where each molecule is physically linked to a unique DNA barcode that chronicles its synthetic history. iu.edu This allows for the screening of billions of molecules in a single experiment. iu.edu

In the search for PRMT5 inhibitors, DEL screening has been particularly fruitful. A notable application has been the identification of MTA-cooperative inhibitors. acs.org This strategy involves screening the DELs in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with MTAP gene deletion. acs.org This approach led to the discovery of compounds that selectively bind to the PRMT5-MTA complex, offering a targeted therapeutic strategy for MTAP-deleted cancers. acs.org For instance, a quinolin-2-amine based hit series was identified from a DEL screen where the PRMT5:MEP50 protein complex was pre-incubated with MTA. acs.org

The general workflow for a DEL screen against PRMT5 involves:

Incubation of the DNA-encoded library with the PRMT5 protein target (in some cases, pre-complexed with a cofactor like MTA).

Affinity selection, where protein-ligand complexes are captured, often using tagged proteins (e.g., His-tagged PRMT5).

Washing steps to remove non-binding library members.

Elution and subsequent amplification of the DNA tags of the bound molecules via PCR.

DNA sequencing to identify the chemical structures of the high-affinity binders.

This methodology has successfully produced several novel series of PRMT5 ligands from a single DEL, demonstrating its efficiency in hit identification. acs.org

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that has been successfully adapted for the high-throughput screening of PRMT5 inhibitors. iu.edunih.gov This highly sensitive and robust assay allows for the precise quantification of PRMT5 methyltransferase activity in a high-throughput format. nih.gov

The principle of the PRMT5 AlphaLISA assay involves the enzymatic transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated histone H4 peptide substrate by PRMT5. iu.edunih.gov The product, a symmetrically dimethylated histone H4 at arginine 3 (H4R3me2s), is then recognized by acceptor beads conjugated with a specific antibody. iu.edunih.gov Streptavidin-coated donor beads bind to the biotinylated substrate, bringing the donor and acceptor beads into close proximity. iu.edunih.gov Upon excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. The intensity of this signal is directly proportional to the enzymatic activity of PRMT5. iu.edunih.gov

This technique has been successfully implemented in a robotic HTS platform to screen for small molecule inhibitors of PRMT5. iu.edunih.gov The robustness of the assay is often quantified by the Z' factor, a statistical parameter indicating the suitability of an assay for HTS. Assays with a Z' factor greater than 0.5 are considered excellent for screening. nih.gov In published studies, the PRMT5 AlphaLISA HTS has demonstrated Z' factors of 0.6 and 0.7, confirming its sensitivity and reliability. iu.edunih.gov Through such screens, novel PRMT5 inhibitors have been identified. iu.edunih.gov

Table 1: Examples of PRMT5 Inhibitors Identified through AlphaLISA-Based HTS

Compound ID IC50 (µM) Screening Library Size Reference
PR5-LL-CM01 7.5 10,000 nih.gov
P1608K04 Not specified Not specified iu.edu

Virtual screening has become a powerful computational tool in drug discovery for the rapid identification of hit compounds from large chemical databases. jst.go.jp Structure-based virtual screening, in particular, utilizes the three-dimensional structure of the target protein to dock and score potential inhibitors, predicting their binding affinity and mode. jst.go.jp This approach has been successfully applied to discover novel scaffolds for PRMT5 inhibitors. jst.go.jp

The process typically begins with the preparation of the PRMT5 protein structure, often obtained from the Protein Data Bank (PDB), and a large library of chemical compounds. nih.govkoreascience.kr A docking grid is then generated around a specific binding site of interest on the PRMT5 protein. nih.gov For PRMT5, both the S-adenosylmethionine (SAM)-binding pocket and the substrate-binding pocket have been targeted. jst.go.jpkoreascience.kr

The screening workflow often involves multiple stages of molecular docking with increasing levels of precision to filter the compound library. nih.gov The top-scoring compounds are then selected for experimental validation of their inhibitory activity against PRMT5, typically using an in vitro enzymatic assay like the AlphaLISA. jst.go.jp This approach has led to the identification of several novel PRMT5 inhibitors with micromolar inhibitory concentrations. jst.go.jp

Table 2: PRMT5 Inhibitors Discovered via Virtual Screening

Compound ID IC50 (µM) Targeted Binding Site Reference
Compound 4 8.1 ± 1.1 Not specified jst.go.jp
Compound 10 6.5 ± 0.6 Not specified jst.go.jp
T1551 34.1 ± 2.8 Non-SAM-binding site nih.gov

Advanced Biochemical and Biophysical Characterization Techniques

Following the identification of potential inhibitors through high-throughput screening, advanced biochemical and biophysical techniques are employed to characterize their binding affinity, mechanism of action, and thermodynamic properties.

Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a rapid and cost-effective method used to assess the thermal stability of a protein in the presence and absence of a ligand. eubopen.org The principle of DSF is based on the monitoring of protein unfolding as a function of temperature. eubopen.org A fluorescent dye, which preferentially binds to the hydrophobic regions of a protein, is used as a probe. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, leading to an increase in fluorescence. eubopen.org

The binding of a ligand, such as an inhibitor, to a protein typically stabilizes its structure, resulting in an increase in its melting temperature (Tm). eubopen.org This change in melting temperature (ΔTm) is a direct measure of the ligand's binding and stabilizing effect. eubopen.org DSF is a valuable tool for validating hits from primary screens and for characterizing the binding of inhibitors to PRMT5. For instance, the PRMT5 inhibitor JNJ-64619178 has been shown to promote the thermal stabilization of the PRMT5 protein, indicating direct binding. researchgate.net

The technique is performed in a real-time PCR instrument, which allows for precise temperature control and fluorescence detection, making it amenable to a high-throughput format. eubopen.org

Microscale Thermophoresis (MST) is a powerful biophysical technique for the quantitative analysis of biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is sensitive to changes in the size, charge, and hydration shell of a molecule.

In a typical MST experiment, a fluorescently labeled target protein (e.g., PRMT5) is mixed with varying concentrations of a non-labeled ligand (the inhibitor). The mixture is then subjected to a temperature gradient induced by an infrared laser. The binding of the inhibitor to the protein leads to a change in its thermophoretic properties, which is detected as a change in the fluorescence signal within the heated region.

By plotting the change in the normalized fluorescence against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be derived. The Kd value provides a quantitative measure of the binding affinity between the inhibitor and the target protein. MST is a versatile technique that requires low sample consumption and can be performed in complex biological liquids, offering a significant advantage for inhibitor characterization.

Table 3: List of Chemical Compounds

Compound Name
PRMT5-IN-1 (hydrochloride)
MTA (methylthioadenosine)
S-adenosyl-L-methionine (SAM)
Quinolin-2-amine
PR5-LL-CM01
P1608K04
P1618J22
T1551
3039-0164
EPZ015666
JNJ-64619178
GSK3326595
Lifitegrast
Abiraterone acetate
Solifenacin
BRD0639

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to analyze the binding interactions between molecules in real-time without the need for labels. In the context of PRMT5 research, SPR is employed to characterize the binding kinetics of inhibitors like PRMT5-IN-1 to the PRMT5/MEP50 enzyme complex. This methodology allows for the precise determination of key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

SPR assays can be customized to probe different binding modes of inhibitors. For instance, the binding of a compound can be measured in the presence or absence of co-factors like S-adenosylmethionine (SAM) or its analogues, S-adenosyl homocysteine (SAH) and methylthioadenosine (MTA), to determine if the inhibitor is competitive, non-competitive, or uncompetitive. reactionbiology.com For example, SPR has been used to demonstrate that the inhibitor EPZ015666 binds preferentially to PRMT5 when the SAM-binding pocket is already occupied. reactionbiology.com This level of detail is crucial for understanding the mechanism of action and for the structure-based design of new, more potent inhibitors. rsc.org

| Competitive Binding | Mechanism of inhibition relative to co-factors. | Elucidating the inhibitor's mode of action (e.g., SAM-competitive). reactionbiology.com |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique used to determine the content and purity of a sample as well as its molecular structure. In the development of PRMT5 inhibitors, NMR studies are instrumental in confirming the chemical structure and determining the absolute stereochemistry of newly synthesized compounds. bohrium.com This is particularly important for complex molecules where different stereoisomers may exhibit vastly different biological activities. By providing detailed information about the three-dimensional arrangement of atoms, NMR ensures that the correct and most active form of the inhibitor is being studied and advanced. bohrium.com

Cellular Functional Genomic Screens

CRISPR Gene Knockout Screening for PRMT5 Regulators

CRISPR-Cas9 technology has revolutionized functional genomic screening, allowing for the systematic knockout of genes to identify those essential for specific cellular processes or those that modulate the response to a drug. Large-scale CRISPR screens in various human cell lines have classified PRMT5 as a pan-essential gene, highlighting its critical role in cell survival. pnas.org

CRISPR-mediated gene knockout of PRMT5 is a key methodology for validating the on-target effects of inhibitors like PRMT5-IN-1. By comparing the cellular and molecular phenotypes of PRMT5 knockout cells with those treated with the inhibitor, researchers can confirm that the observed effects of the compound are indeed due to the inhibition of PRMT5 activity. These knockout cell lines serve as invaluable tools for dissecting the downstream pathways regulated by PRMT5 and understanding the mechanisms of inhibitor action. nih.govresearchgate.net For example, studies using prmt5 knockout cells have demonstrated a functional link between PRMT5 and the suppression of interferon-β production. nih.gov

Omics-Based Approaches

Gene Expression Profiling (e.g., RNA-sequencing)

PRMT5 is known to regulate gene expression and RNA splicing. nih.govnih.gov Therefore, understanding the global transcriptional changes induced by PRMT5 inhibitors is crucial. RNA-sequencing (RNA-seq) is a high-throughput method used to profile the entire transcriptome of a cell.

In the context of PRMT5-IN-1 research, RNA-seq is used to identify which genes and pathways are affected by the inhibition of PRMT5's methyltransferase activity. Studies have shown that PRMT5 inhibition can lead to the significant retention of mature, polyadenylated mRNAs on chromatin, revealing a critical role for PRMT5 in post-transcriptional RNA processing and the release of mRNAs from chromatin. nih.gov By comparing the gene expression profiles of cells treated with a PRMT5 inhibitor to untreated cells, researchers can build a comprehensive picture of the inhibitor's impact on cellular function, identify potential biomarkers of response, and uncover novel therapeutic applications. nih.govnih.gov

Proteomics for Methylation Analysis

Given that PRMT5's primary function is to methylate arginine residues on a variety of histone and non-histone proteins, proteomics-based approaches are essential for studying the direct consequences of its inhibition. researchgate.net Mass spectrometry (MS)-based proteomics allows for the global and quantitative analysis of protein methylation. nih.gov

Methodologies such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are coupled with the immunoenrichment of methylated peptides to globally profile changes in arginine monomethylation and symmetric dimethylation (SDMA) after treatment with a PRMT5 inhibitor. researchgate.net These analyses have led to the identification of numerous previously unknown PRMT5 substrates, many of which are involved in RNA processing and contain a "Gly-Arg-Gly" (GRG) sequence motif. researchgate.net By tracking the reduction in SDMA on known substrates, proteomics serves as a direct measure of the inhibitor's target engagement and pharmacodynamic efficacy within the cell. researchgate.netnih.gov This approach is critical for confirming the mechanism of action of compounds like PRMT5-IN-1 and for understanding the full spectrum of cellular processes regulated by PRMT5. researchgate.net

Table 2: Omics-Based Approaches in PRMT5 Inhibitor Research

Methodology Primary Goal Key Findings Enabled
RNA-sequencing Profile global changes in gene expression and RNA splicing. Identification of downstream gene targets, elucidation of effects on mRNA processing and chromatin escape. nih.gov

| Proteomics (MS-based) | Quantify changes in the arginine methylome and identify substrates. | Validation of inhibitor's effect on SDMA levels, discovery of novel PRMT5 substrates and methylation motifs. researchgate.netnih.gov |

In Vitro Cellular Assays for Pharmacodynamic Evaluation

Pharmacodynamic (PD) assays are crucial for evaluating the molecular and cellular effects of inhibitors like PRMT5-IN-1 (hydrochloride). These assays confirm that the compound engages its intended target, Protein Arginine Methyltransferase 5 (PRMT5), and elicits the expected biological response within a cellular context. Advanced in vitro methodologies provide quantitative data on target inhibition and downstream pathway modulation, guiding further preclinical and clinical development.

The In-Cell Western (ICW) assay is a powerful immunocytochemical technique used to quantify protein levels and post-translational modifications directly within fixed cells in a microplate format. For PRMT5 inhibitors, this assay is specifically adapted to measure the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 enzymatic activity. pnas.orgnih.gov A reduction in cellular sDMA levels serves as a robust and direct pharmacodynamic biomarker for PRMT5 target engagement and inhibition. nih.gov

The methodology involves seeding cancer cells, such as the human colon cancer cell line HCT 116, into microplates and treating them with varying concentrations of the PRMT5 inhibitor. bioworld.com Following treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific to sDMA. A fluorescently labeled secondary antibody is then used for detection and quantification.

Research Findings:

Studies utilizing ICW assays have demonstrated that novel PRMT5 inhibitors can potently decrease PRMT5-mediated sDMA in cancer cells. bioworld.com For instance, one exemplified compound showed an IC50 value of less than 0.01 µM for sDMA inhibition in MTAP-deleted HCT 116 cells. bioworld.com Similarly, other research using Western blot and ELISA techniques to measure sDMA has confirmed the dose-dependent reduction of this marker upon treatment with PRMT5 inhibitors like GSK3326595 and GSK3203591 in mantle cell lymphoma (MCL) cell lines. researchgate.net In Z-138 MCL cells, these compounds exhibited cellular EC50 values for sDMA inhibition of 2.5 nM and 2.1 nM, respectively. researchgate.net The data indicates that near-complete suppression of global sDMA levels is often required to induce cancer cell death. researchgate.net The cellular potency of PRMT5 inhibitors has been evaluated across a range of cancer cell lines, showing a clear correlation between the extent of sDMA inhibition and the anti-proliferative effect of the compound. researchgate.net

Cell LineCancer TypesDMA EC50 (nM) for GSK3326595Maximal sDMA Inhibition (%)
Z-138Mantle Cell Lymphoma291%
Maver-1Mantle Cell Lymphoma388%
Granta-519Mantle Cell Lymphoma16057%
T47DBreast Cancer484%
MCF7Breast Cancer1479%

Table 1. Cellular potency of the PRMT5 inhibitor GSK3326595 in reducing symmetric dimethylarginine (sDMA) levels across various cancer cell lines, as determined by ELISA after a 3-day treatment. Data has been adapted from published research. researchgate.net

Cell line-derived and patient-derived organoid (PDO) models represent a significant advancement over traditional two-dimensional (2D) cell cultures. These three-dimensional (3D) structures are grown in an extracellular matrix and more accurately recapitulate the complex architecture, cell-cell interactions, and heterogeneity of in vivo tumors. nih.gov Consequently, organoids serve as more clinically relevant platforms for evaluating the efficacy of anticancer agents, including PRMT5 inhibitors.

The methodology involves establishing organoid cultures from patient surgical resections or cancer cell lines. nih.govaacrjournals.org These 3D models are then treated with PRMT5 inhibitors to assess effects on viability, growth, and invasion. nih.gov Assays such as CellTiter-Glo are used to measure cell survival, while microscopy and immunohistochemistry can validate drug effects on cellular phenotypes and biomarkers. researchgate.netaacrjournals.org

Research Findings:

Organoid models have been instrumental in demonstrating the therapeutic potential of PRMT5 inhibition across various cancer types. In a screen of 32 non-small cell lung cancer (NSCLC) patient-derived organoid models, PRMT5 inhibitors significantly inhibited cell growth in a large proportion of the models. aacrjournals.org Specifically, the inhibitor LLY-283 reduced cell viability by over 50% in half of all tested organoid lines, highlighting PRMT5 as a key therapeutic target in NSCLC. aacrjournals.orgresearchgate.net

Further studies have utilized organoid models to explore PRMT5's role in other cancers. In adenoid cystic carcinoma (ACC), PRMT5 inhibitors like PRT543 and PRT811 showed potent anti-tumor activity in organoid models. nih.govnih.gov Additionally, research on diffuse midline glioma (DMG) demonstrated that PRMT5 inhibition could reduce the viability, stem-like activity, and invasion of DMG cells in 3D spheroid models embedded in Matrigel. nih.gov The use of a 3D glioma organoid model has also been employed to validate the antitumor effects of combining PRMT5 inhibitors with other targeted agents. researchgate.net These findings underscore the value of organoid systems in preclinical pharmacodynamic evaluation and in identifying cancer types that are sensitive to PRMT5-targeted therapies.

Cancer TypeModel TypePRMT5 Inhibitor(s) TestedKey Finding
Non-Small Cell Lung Cancer (NSCLC)Patient-Derived OrganoidsLLY-283Inhibited growth in a large proportion of 32 organoid models. aacrjournals.orgresearchgate.net
Adenoid Cystic Carcinoma (ACC)OrganoidsPRT543, PRT811Demonstrated potent anti-tumor activity. nih.govnih.gov
Diffuse Midline Glioma (DMG)3D SpheroidsLLY-283, GSK591Reduced viability, stem-like activity, and cellular invasion. nih.gov
Glioma3D Organoid ModelGeneral PRMT5 inhibitorsValidated the pro-apoptotic and anti-proliferative effects of inhibitors. researchgate.net

Table 2. Summary of research findings using organoid and 3D spheroid models for the pharmacodynamic evaluation of PRMT5 inhibitors in various cancers.

Q & A

Q. What is the mechanism of action of PRMT5-IN-1 hydrochloride, and how can researchers validate its selectivity in enzymatic assays?

PRMT5-IN-1 hydrochloride is a hemiacetal amine that covalently inhibits PRMT5/MEP50 by converting to an aldehyde under physiological conditions, forming a covalent adduct with cysteine residue C449 . To validate selectivity, researchers should:

  • Perform dose-response assays using recombinant PRMT5/MEP50 and related methyltransferases (e.g., PRMT4 or PRMT7) to confirm IC50 specificity.
  • Include orthogonal assays such as cellular thermal shift assays (CETSA) to verify target engagement .
  • Use genetic knockdown/knockout models to correlate enzymatic inhibition with functional outcomes (e.g., symmetric dimethylarginine levels) .

Q. What safety protocols are critical when handling PRMT5-IN-1 hydrochloride in laboratory settings?

Based on safety data sheets for structurally similar compounds:

  • Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and lab coats to minimize exposure .
  • Store the compound in a tightly sealed container within a ventilated, locked cabinet to prevent moisture absorption and unauthorized access .
  • Decontaminate spills with inert absorbents and dispose of waste via approved hazardous waste facilities .

Q. How should researchers design experiments to ensure reproducibility of PRMT5-IN-1 hydrochloride’s inhibitory effects?

  • Detailed Methods : Document buffer composition (e.g., pH, co-factors like SAM), incubation times, and temperature, as slight variations can alter covalent binding kinetics .
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., EPZ015666, a non-covalent PRMT5 inhibitor) to validate assay conditions .
  • Data Reporting : Provide raw data (e.g., dose-response curves) and statistical analyses in supplementary materials, per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for PRMT5-IN-1 hydrochloride across different cellular models?

Discrepancies may arise from differences in cell permeability, metabolic conversion rates, or off-target effects. To address this:

  • Compare intracellular drug concentrations using LC-MS/MS to ensure adequate exposure .
  • Assess metabolite stability via mass spectrometry to confirm the aldehyde intermediate’s formation .
  • Use isoform-specific PRMT5 knockout cells to isolate context-dependent effects .

Q. What experimental strategies optimize the use of PRMT5-IN-1 hydrochloride in in vivo studies?

  • Formulation : Solubilize the compound in saline with ≤5% DMSO to avoid toxicity in animal models .
  • Dosing Schedule : Conduct pharmacokinetic studies to determine the half-life and adjust dosing intervals to maintain target inhibition .
  • Biomarker Validation : Monitor symmetric dimethylarginine (SDMA) levels in blood/tissue via ELISA or Western blot to confirm target engagement .

Q. How can researchers differentiate between on-target and off-target effects when using PRMT5-IN-1 hydrochloride in combination therapies?

  • Genetic Rescue Experiments : Re-express wild-type or C449A-mutant PRMT5 in knockout models to confirm dependency on covalent binding .
  • Transcriptomic Profiling : Compare gene expression signatures with other PRMT5 inhibitors (e.g., MRTX-1719) to identify shared vs. unique pathways .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions in complex cellular lysates .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise, re-examine experimental conditions (e.g., cell line genetic backgrounds, assay endpoints) and validate findings with orthogonal techniques .
  • Ethical Reporting : Avoid selective data presentation; disclose all replicates and outliers in supplementary materials to uphold scientific integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.